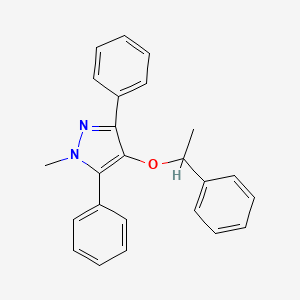
4,4'-Bipyrimidine, 2,2',6,6'-tetrakis(1,1-dimethylethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(1,1-dimethylethoxy)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two pyrimidine rings connected at the 4 and 4’ positions, with four tert-butoxy groups attached at the 2, 2’, 6, and 6’ positions. The presence of these bulky tert-butoxy groups imparts significant steric hindrance, influencing the compound’s reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(1,1-dimethylethoxy)- typically involves the coupling of two pyrimidine units followed by the introduction of tert-butoxy groups. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the bipyrimidine core. The tert-butoxy groups can then be introduced through nucleophilic substitution reactions using tert-butyl alcohol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(1,1-dimethylethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced bipyrimidine derivatives.
Substitution: The tert-butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized bipyrimidine derivatives, reduced bipyrimidine derivatives, and substituted bipyrimidine compounds with various functional groups.
科学的研究の応用
4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(1,1-dimethylethoxy)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and structural properties.
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
作用機序
The mechanism of action of 4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(1,1-dimethylethoxy)- involves its ability to interact with various molecular targets, including metal ions, nucleic acids, and proteins. The compound’s bulky tert-butoxy groups can influence its binding affinity and selectivity, leading to specific interactions with target molecules. These interactions can modulate biological pathways and processes, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
4,4’-Bipyrimidine: Lacks the tert-butoxy groups, resulting in different reactivity and binding properties.
2,2’-Bipyrimidine, 4,4’,6,6’-tetramethyl-: Contains methyl groups instead of tert-butoxy groups, leading to variations in steric hindrance and electronic effects.
2,2’,6,6’-Tetrakis(4-methoxyphenyl)-4,4’-bipyran-1,1’-dium tetrafluoroborate: A structurally related compound with different substituents, affecting its chemical and physical properties.
Uniqueness
4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(1,1-dimethylethoxy)- is unique due to the presence of four bulky tert-butoxy groups, which significantly influence its reactivity, stability, and binding properties. This makes it a valuable compound for various scientific applications, particularly in the fields of coordination chemistry, materials science, and medicinal chemistry.
特性
CAS番号 |
59549-56-3 |
|---|---|
分子式 |
C24H38N4O4 |
分子量 |
446.6 g/mol |
IUPAC名 |
4-[2,6-bis[(2-methylpropan-2-yl)oxy]pyrimidin-4-yl]-2,6-bis[(2-methylpropan-2-yl)oxy]pyrimidine |
InChI |
InChI=1S/C24H38N4O4/c1-21(2,3)29-17-13-15(25-19(27-17)31-23(7,8)9)16-14-18(30-22(4,5)6)28-20(26-16)32-24(10,11)12/h13-14H,1-12H3 |
InChIキー |
XZBMNSKCXIMMTG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=NC(=NC(=C1)C2=CC(=NC(=N2)OC(C)(C)C)OC(C)(C)C)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


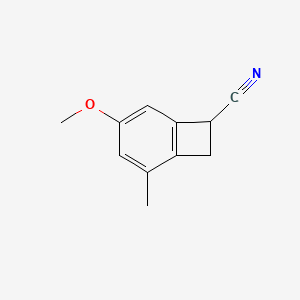
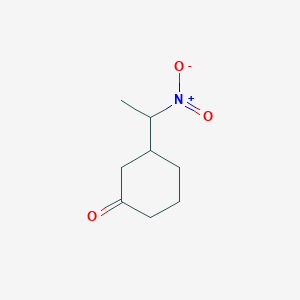

![Triethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14606505.png)
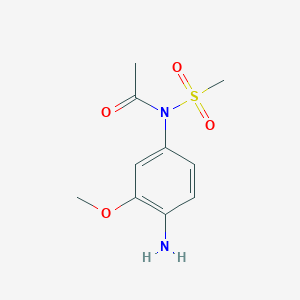
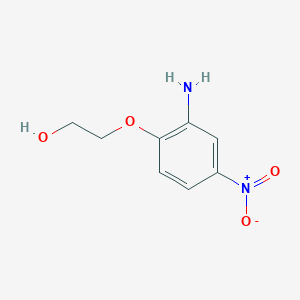
![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl-](/img/structure/B14606531.png)
![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)
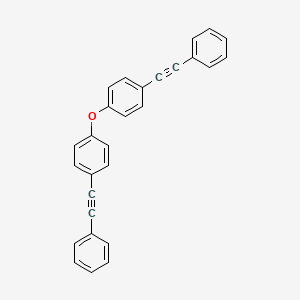
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)

![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)
